2,3-Difluoro-4-nitroanisole
Overview
Description
2,3-Difluoro-4-nitroanisole is an organic compound with the molecular formula C7H5F2NO3. It is characterized by the presence of two fluorine atoms, a nitro group, and a methoxy group attached to a benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound contains functional groups such as nitro and fluoro groups, which may interact with various biological targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,3-Difluoro-4-nitroanisole is currently unknown .
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may have specific target organ toxicity after single exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and any spillage or leakage should be contained, as it could potentially impact the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluoro-4-nitroanisole can be synthesized through several methods. One common synthetic route involves the reaction of methoxytrimethylsilane with 1,2,3-trifluoro-4-nitrobenzene. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of this compound.
Reduction Reactions: Products include 2,3-Difluoro-4-aminoanisole.
Oxidation Reactions: Products include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,3-Difluoro-4-nitroanisole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,4-Difluoro-5-nitroanisole
- 2,3-Difluoro-6-nitroanisole
- 3,4-Difluoro-6-nitroanisole
Comparison: 2,3-Difluoro-4-nitroanisole is unique due to the specific positioning of its fluorine atoms and nitro group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
2,3-difluoro-1-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIYOKCZFOFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435611 | |
Record name | 2,3-Difluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-59-1 | |
Record name | 2,3-Difluoro-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66684-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Difluoro-4-nitroanisole in the synthesis of 2,3-Difluoro-4-iodoanisole?
A1: this compound (II) serves as a crucial intermediate in the synthesis of 2,3-Difluoro-4-iodoanisole (I). The synthesis pathway involves the following steps:
- 2,3-Difluoro-4-iodoanisole (I) is then nitrated to produce this compound (II). []
- Finally, 2,3-Difluoro-4-aminoanisole (III) undergoes diazotization and Sandmeyer reaction to obtain 2,3-Difluoro-4-iodoanisole (I) again. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: The research article primarily focuses on the synthesis of 2,3-Difluoro-4-iodoanisole and provides limited information on the characterization of this compound. While the melting point is reported as 124°C [], detailed spectroscopic data like IR, 1H NMR, and MS are not provided for this specific compound.
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